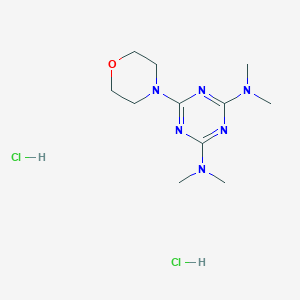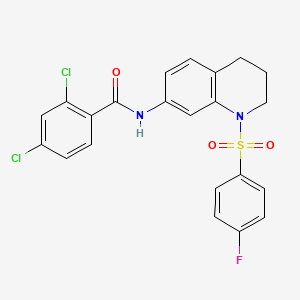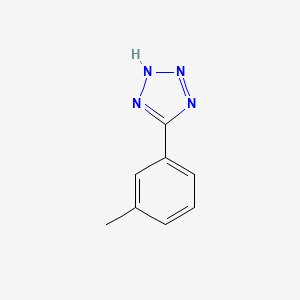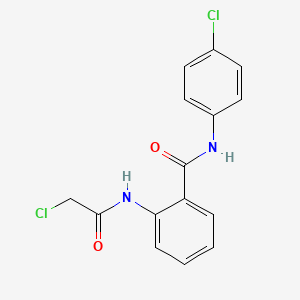
N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride" is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The triazine derivatives are known for their various biological activities and applications in chemical synthesis. The morpholino group in the compound suggests potential solubility and interaction characteristics that could be beneficial in certain chemical environments or biological systems.
Synthesis Analysis
The synthesis of triazine derivatives can be achieved through various methods. One efficient approach is the one-pot synthesis method, which has been demonstrated for similar compounds. For instance, a one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives was developed using microwave-assisted reactions, which provided high yields and confirmed structures via X-ray crystallography . Another study reported a one-pot synthesis involving a three-component condensation followed by Dimroth rearrangement and dehydrogenative aromatization under microwave irradiation, which was general in scope and allowed for the preparation of a library of compounds . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of triazine derivatives is crucial for their chemical and biological properties. The triazine ring is typically planar, as seen in the structure of a compound where the triazine ring was synthesized with a morpholine ring, which displayed a chair conformation . In another study, the molecular structure of dihydrotriazine showed interactions between lone-pair electrons and the π system, which could influence the compound's reactivity . These structural insights are important for understanding the behavior of "this compound."
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions. For example, photolysis of a dihydrotriazine compound resulted in the formation of a triphenyltriazine product . The reactivity of the triazine ring can be influenced by substituents and the presence of functional groups, which can lead to different reaction pathways and products. The specific chemical reactions of "this compound" would depend on its substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents such as morpholino and tetramethyl groups can affect the compound's solubility, stability, and reactivity. For example, the structural characteristics of N-methylated triazinylmorpholinium tetrafluoroborates explained their good performance as coupling reagents and their higher stability compared to chlorides . The physical properties such as melting point, solubility, and crystalline structure can be determined experimentally and are essential for the practical application of the compound.
Aplicaciones Científicas De Investigación
Polymer Science
In the field of polymer science, N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride derivatives have been investigated for their potential in creating heat-resistant polyamides. A study by Dinari and Haghighi (2017) detailed the synthesis of new polyamides bearing an s-triazine ring, demonstrating good thermal stability and flame retardancy, which could be beneficial for various industrial applications Dinari & Haghighi, 2017.
Organic Synthesis
In organic synthesis, this compound has facilitated the creation of diverse heterocyclic compounds. Ramakrishna, Elias, and Vij (1999) explored its role in dealkylation reactions of trialkylamines with 1,3,5-trichloro-1,2,4,6-cyclothiatriazine, providing a novel route to regiospecific dialkylamino substitution on cyclocarbathiazines Ramakrishna, Elias, & Vij, 1999.
Inorganic Chemistry
The compound has been used in the study of chloro-s-triazines as markers and fixatives for growth in teeth and bones, offering insights into developmental biology and pathology Goland & Grand, 1968.
Environmental Science
In environmental science, research has focused on the removal of pesticides from wastewater using low-cost biosorbents. Boudesocque et al. (2008) demonstrated the adsorption capabilities of a lignocellulosic substrate for the removal of various pesticides, indicating a cheap and effective method for water purification Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008.
Pharmaceutical Research
In pharmaceutical research, the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation was explored by Dolzhenko et al. (2021), highlighting a new one-pot, three-component synthesis method. This research pointed to potential applications in drug discovery, particularly in identifying compounds with antileukemic activity Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021.
Propiedades
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O.2ClH/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-5-7-18-8-6-17;;/h5-8H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYQCBEUFQDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)
![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)
![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)
![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)


